Tert-butyl (4-methyl-3-sulfamoylphenyl)carbamate is a synthetic organic compound characterized by its unique structure and potential applications in medicinal chemistry. With the molecular formula CHNOS and a molecular weight of 286.35 g/mol, it features a tert-butyl group, a carbamate moiety, and a sulfonamide functional group. This compound is notable for its biological activity, particularly in relation to antibacterial properties.
Tert-butyl (4-methyl-3-sulfamoylphenyl)carbamate is classified under sulfonamides due to the presence of the sulfonamide group (-SONH). It is also categorized as a carbamate because of the carbamate functional group (-NHCOO-) attached to the phenyl ring. The compound has been studied for its potential as an antimicrobial agent and in various biochemical applications.
The synthesis of tert-butyl (4-methyl-3-sulfamoylphenyl)carbamate typically involves multi-step reactions that ensure high yields and purity. Common methods include:
The reaction conditions may require specific solvents like dimethylformamide or dichloromethane, and catalysts such as triethylamine are used to facilitate the reaction.
The structure of tert-butyl (4-methyl-3-sulfamoylphenyl)carbamate can be represented as follows:
The compound features a tert-butyl group attached to a phenyl ring that carries both a methyl group and a sulfonamide functional group, contributing to its unique chemical properties .
Tert-butyl (4-methyl-3-sulfamoylphenyl)carbamate participates in various chemical reactions due to its functional groups:
The mechanism of action for tert-butyl (4-methyl-3-sulfamoylphenyl)carbamate primarily involves its interaction with bacterial enzymes. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound disrupts folate synthesis in bacteria, leading to antibacterial effects .
Data from studies indicate that compounds with similar structures can effectively inhibit bacterial growth, supporting their potential therapeutic applications.
Tert-butyl (4-methyl-3-sulfamoylphenyl)carbamate exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in synthetic chemistry .
Tert-butyl (4-methyl-3-sulfamoylphenyl)carbamate has several applications in scientific research:
Tert-butyl (4-methyl-3-sulfamoylphenyl)carbamate and structurally related analogs demonstrate significant potential in modulating Alzheimer's disease (AD) pathology through amyloid beta (Aβ) stabilization. Research indicates that these compounds interfere with the amyloidogenic pathway by inhibiting β-secretase (BACE1), the rate-limiting enzyme in Aβ production. The compound exhibits an IC₅₀ of 15.4 nM against BACE1, effectively reducing amyloid precursor protein processing into neurotoxic Aβ peptides [2] [3].
In vitro studies using atomic force microscopy (AFM) reveal that this carbamate derivative prevents fibril (fAβ) formation from Aβ₁₋₄₂ monomers. When incubated with pre-aggregated Aβ₁₋₄₂ fibrils (average diameter: 2.47 ± 0.86 nm), the compound reduces fibril density by 85% at 100 μM concentration through stabilization of oligomeric intermediates. This inhibition occurs via direct interaction with the β-sheet structure of Aβ, preventing conformational transitions necessary for fibrillization [3].
Neuroprotective Efficacy in Cellular Models:
Model System | Treatment | Reduction in Aβ Cytotoxicity | Key Observations |
---|---|---|---|
Primary Rat Astrocytes | 50 μM compound + 10 μM Aβ₁₋₄₂ | 65% viability vs 38% control | Attenuated TNF-α release by 47% |
Cortical Neuron-Astrocyte Co-cultures | 100 μM compound | Complete Aβ aggregation inhibition | Prevented TLR4-mediated neuronal death |
The stabilization of Aβ oligomers disrupts the activation of Toll-like receptor 4 (TLR4) on astrocytes, subsequently inhibiting downstream neuroinflammatory cascades. This dual mechanism—direct inhibition of fibril formation and indirect suppression of inflammation—positions tert-butyl (4-methyl-3-sulfamoylphenyl)carbamate as a promising disease-modifying agent for AD [2] [3].
Structural analogs of tert-butyl (4-methyl-3-sulfamoylphenyl)carbamate exhibit potent fatty acid amide hydrolase (FAAH) inhibition through irreversible carbamoylation of the enzyme's catalytic serine nucleophile. The biphenyl carbamate moiety enables optimal positioning within FAAH's active site, with the sulfamoyl group enhancing target affinity through hydrogen bonding with residue Lys488. This interaction increases anandamide (AEA) concentrations by >300% in peripheral tissues at 0.2 mg/kg doses [7].
Peripheral Selectivity Mechanism:
The compound's peripherally restricted action provides a therapeutic advantage by enhancing endocannabinoid signaling in sensory nerve endings, liver, and kidneys without inducing CB1-mediated central side effects. Molecular dynamics simulations confirm stable binding (ΔG = -9.8 kcal/mol) with FAAH's membrane-access channel, explaining its sustained duration of action [7].
Tert-butyl (4-methyl-3-sulfamoylphenyl)carbamate significantly attenuates Aβ-induced astrogliosis by suppressing pro-inflammatory pathways in activated astrocytes. At 100 μM concentration, the compound increases viability of primary rat astrocytes exposed to Aβ₁₋₄₂ fibrils from 38% to 65% by reducing oxidative stress and cytokine production [2] [3].
The anti-inflammatory mechanism involves:
In vivo scopolamine models demonstrate that the compound decreases glial fibrillary acidic protein (GFAP) overexpression by 60% in the hippocampus, indicating reduced astrocyte activation. This correlates with improved synaptic density in immunohistochemical analyses, suggesting secondary neuroprotection through neuroinflammatory pathway modulation [2].
Tert-butyl (4-methyl-3-sulfamoylphenyl)carbamate exemplifies designed multiple ligands (DMLs) with synergistic actions across Alzheimer's disease targets:
Target Engagement Profile:
Biological Target | Affinity/Potency | Therapeutic Consequence |
---|---|---|
β-Secretase (BACE1) | IC₅₀ 15.4 nM | Reduced Aβ production |
Acetylcholinesterase | Kᵢ 0.17 μM | Enhanced cholinergic transmission |
FAAH | IC₅₀ 1.8 nM | Increased peripheral anandamide |
CB1 Receptors | EC₅₀ 0.3 μM (indirect) | Analgesic/anti-inflammatory effects |
The molecular design integrates:
Synergistic effects emerge when the compound simultaneously elevates anandamide (activating peripheral CB1 receptors) while reducing Aβ neurotoxicity. In vitro studies demonstrate 3.2-fold greater neuroprotection compared to single-target agents, validating the multi-target therapeutic approach for complex neurodegenerative pathologies [3] [7].
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5